4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt
Description
4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt (CAS: 134344-15-3, per ) is a fluorinated aromatic sulfonate characterized by an undecafluoro-1-hexenyl chain (-C₆F₁₁-CH=CH₂) attached via an ether linkage to the para position of a benzenesulfonate group. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit exceptional chemical stability, thermal resistance, and surfactant properties due to the strong C-F bonds and hydrophobic fluorinated tail. Such compounds are often employed in industrial applications, including firefighting foams, coatings, and specialty surfactants.
Properties
IUPAC Name |
sodium;4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F11O4S.Na/c13-7(9(15,16)10(17,18)11(19,20)12(21,22)23)8(14)27-5-1-3-6(4-2-5)28(24,25)26;/h1-4H,(H,24,25,26);/q;+1/p-1/b8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPXRLJJPIWEW-CFYXSCKTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F11NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism:
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Deprotonation : The hydroxyl group of 4-hydroxybenzenesulfonic acid is deprotonated using sodium hydroxide, forming the phenoxide ion.
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Substitution : The phenoxide ion attacks undecafluoro-1-hexenyl bromide in an SN2 displacement, yielding the ether-linked intermediate.
Critical parameters include:
Purification and Yield
Post-reaction, the crude product is purified via:
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Recrystallization : From ethanol/water mixtures (yield: 68–72%).
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Chromatography : Silica gel with ethyl acetate/hexane (95:5) for analytical-grade material.
Direct Sulfonation of Perfluoroalkyloxybenzene
An alternative approach sulfonates 4-[(undecafluoro-1-hexenyl)oxy]benzene using fuming sulfuric acid. This method is less common due to challenges in controlling sulfonation regioselectivity.
Sulfonation Conditions
Limitations
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Byproducts : Over-sulfonation occurs at elevated temperatures, necessitating precise thermal control.
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Yield : 55–60% due to competing decomposition of the perfluoroalkyl chain.
Neutralization to Sodium Salt
The final step converts the sulfonic acid to its sodium salt via titration with NaOH:
Procedure
Analytical Data
Comparative Analysis of Synthesis Routes
| Parameter | Nucleophilic Substitution | Direct Sulfonation |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Purity | ≥98% | 90–92% |
| Scalability | Industrial (kg-scale) | Lab-scale only |
| Key Challenge | Bromide availability | Regioselectivity |
Nucleophilic substitution is favored for large-scale production due to higher yields and reproducibility. Direct sulfonation remains useful for synthesizing isotopically labeled variants.
Industrial Applications and Patent Landscape
The compound’s surfactant properties are exploited in:
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Firefighting Foams : Patents describe formulations with 0.1–0.5% w/w concentrations.
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Lithography : Used as a wetting agent in photoresist solutions (US9581527B2).
Environmental and Regulatory Aspects
Chemical Reactions Analysis
Types of Reactions
4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonate esters or amides, while oxidation reactions can produce sulfonic acids or sulfonates .
Scientific Research Applications
Electronics and Semiconductor Manufacturing
4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt is utilized in the electronics sector, particularly in semiconductor manufacturing. Its properties contribute to several processes:
- Photoacid Generators : Used in photolithography for patterning microelectronic devices.
- Surface Coatings : Acts as a surfactant and anti-reflective coating material, enhancing the performance of photolithographic processes .
| Application | Description |
|---|---|
| Photoacid Generators | Facilitate the development of photoresists |
| Surface Coatings | Improve adhesion and reduce defects in semiconductor devices |
Fluoropolymer Production
The compound serves as an additive in the production of fluoropolymers, which are known for their chemical resistance and low friction properties. These polymers are essential in creating non-stick coatings and high-performance materials used in various industrial applications .
Environmental Applications
Research indicates that fluorinated compounds like this sodium salt can be used in environmental remediation efforts:
- Adsorption Agents : Effective in removing contaminants from water due to their hydrophobic nature.
- Stabilizers : Used in formulations aimed at reducing the environmental impact of hazardous substances by stabilizing them during transport or storage .
Case Study 1: Semiconductor Manufacturing
In a study conducted by Shindengen Corporation, this compound was evaluated for its effectiveness as a photoacid generator. The results showed significant improvements in resolution and pattern fidelity during lithographic processes compared to traditional materials .
Case Study 2: Environmental Remediation
A research project published in the Journal of Environmental Science explored the use of this compound as an adsorbent for perfluorinated compounds in contaminated water sources. The study concluded that its unique chemical structure allowed for high adsorption rates, making it a viable option for water purification technologies .
Mechanism of Action
The mechanism by which 4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt exerts its effects is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets and pathways. In biological systems, it can stabilize proteins and enzymes by forming micelles or other aggregates, thereby enhancing their solubility and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzenesulfonate Derivatives
a) 4-[(Heptadecafluorononen-1-yl)oxy]benzenesulfonic Acid Sodium Salt (CAS: 59536-17-3)
- Structure : Features a longer perfluoroalkyl chain (C₉F₁₇) compared to the C₆F₁₁ chain in the target compound.
- Acute oral toxicity in mammals is moderate (LD₅₀ = 300–2,000 mg/kg).
- Applications : Likely used in similar industrial niches but with higher environmental persistence due to the extended fluorinated chain.
b) Sodium Perfluoro(octane-1-sulfonate) (PFOS, CAS: 4021-47-0)
- Structure : A fully fluorinated octanesulfonate (C₈F₁₇SO₃⁻Na⁺), lacking the aromatic benzene ring.
- Properties: Known for extreme environmental persistence, bioaccumulation, and global regulatory restrictions. PFOS exhibits higher toxicity (e.g., rodent LD₅₀ ~250 mg/kg) and is classified as a persistent organic pollutant (POP).
Non-Fluorinated Benzenesulfonate Derivatives
a) Sodium p-Cumenesulfonate (CAS: 15763-76-5)
- Structure : Contains an isopropyl group (-C₃H₇) at the para position.
- Properties : Water-soluble, widely used as a hydrotrope in detergents and personal care products. Less environmentally persistent than fluorinated analogs.
- Toxicity : Generally recognized as safe (GRAS) with low acute toxicity (LD₅₀ > 2,000 mg/kg in rats).
b) Sodium 4-Hydroxybenzenesulfonate Dihydrate (CAS: 10580-19-5)
- Structure : Features a hydroxyl (-OH) group instead of a fluorinated chain.
- Properties : Used in pharmaceuticals and as a corrosion inhibitor. Exhibits high water solubility and acidity (pKa ~1.5).
Azo-Dye Functionalized Benzenesulfonates
4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic Acid Sodium Salt (Orange II, CAS: 633-96-5)
- Structure : Contains an azo (-N=N-) linkage and a naphthol group.
- Properties : Used as a textile dye. Demonstrates moderate aquatic toxicity (fish LC₅₀ ~10–100 mg/L) but is less persistent than fluorinated compounds.
- Regulatory Status : Subject to purity standards (e.g., ≤1% sulfonated subsidiaries).
Polymerizable Benzenesulfonates
2,3,4-Tris(11'-methacryloylundecyl-1'-oxy)benzenesulfonic Acid Sodium Salt
Critical Analysis of Key Differences
- Fluorinated vs. Non-Fluorinated: Fluorinated derivatives excel in thermal/chemical stability but pose environmental risks due to persistence and bioaccumulation. Non-fluorinated analogs (e.g., cumenesulfonates) are safer but lack comparable performance in harsh conditions.
- Hydroxy or methallyl groups enhance solubility or polymerizability but reduce hydrophobicity.
- Regulatory Landscape : Fluorinated compounds face increasing restrictions (e.g., EPA guidelines), driving demand for biodegradable alternatives like hydroxybenzenesulfonates.
Biological Activity
4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt, a fluorinated surfactant, has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.
The compound is characterized by its fluorinated alkyl chain, which imparts distinct hydrophobic properties. Its molecular structure can be represented as follows:
- Chemical Formula : C13H7F11O3SNa
- Molecular Weight : 400.19 g/mol
- CAS Number : Not specified in the available literature.
Fluorinated surfactants like this compound exhibit unique interactions with cell membranes due to their amphiphilic nature. The hydrophobic fluorinated tail tends to disrupt lipid bilayers, which can lead to alterations in membrane permeability and cellular function.
Key Mechanisms:
- Membrane Disruption : The surfactant can integrate into lipid bilayers, potentially leading to increased permeability and altered membrane dynamics.
- Protein Interaction : It may influence protein folding and stability, particularly for membrane proteins, as demonstrated in studies involving similar fluorinated surfactants .
Antimicrobial Properties
Research indicates that fluorinated surfactants possess antimicrobial properties. A study demonstrated that such compounds could effectively inhibit bacterial growth by disrupting cell membranes .
Cytotoxicity
While some studies suggest potential cytotoxic effects at high concentrations, the specific cytotoxicity of this compound remains under investigation. The effects on various cell lines need further exploration to establish safe usage parameters.
Case Studies
- In Vitro Studies on Membrane Proteins :
- Antimicrobial Efficacy :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling the fluorinated hexenyl group to the benzenesulfonic acid backbone via nucleophilic substitution or Mitsunobu reactions. Optimization strategies include:
- Using anhydrous conditions to minimize hydrolysis of the fluorinated intermediate.
- Employing catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates .
- Purification via recrystallization or column chromatography to isolate the sodium salt form .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming fluorinated chain integrity, while NMR identifies aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Validates stoichiometric ratios of C, H, F, and S .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodology :
- Conduct systematic solubility studies using Hansen Solubility Parameters (HSP) to correlate solvent polarity with fluorocarbon interactions.
- Use Differential Scanning Calorimetry (DSC) to assess thermal stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .
- Reference PubChem data for solubility trends in structurally similar fluorinated benzenesulfonates .
Q. What strategies mitigate environmental risks associated with this compound’s persistence in ecosystems?
- Methodology :
- Degradation Studies : Use advanced oxidation processes (AOPs) like UV/HO to assess breakdown products via LC-MS .
- Bioaccumulation Assays : Employ zebrafish models to study trophic transfer of perfluorinated sulfonates .
- Computational Modeling : Predict environmental half-lives using QSAR models for perfluoroalkyl substances (PFAS) .
Q. How does the fluorinated chain length influence its efficacy as a surfactant in membrane technologies?
- Methodology :
- Compare critical micelle concentration (CMC) values using pendant drop tensiometry for undecafluoro (C6) vs. longer-chain analogs (e.g., C8).
- Evaluate membrane permeability in liposome models via fluorescence quenching assays .
- Cross-reference with EPA DSSTox data on fluorinated surfactants to validate trends .
Q. What experimental designs are optimal for studying its potential in drug delivery systems?
- Methodology :
- Encapsulation Efficiency : Use dynamic light scattering (DLS) to measure nanoparticle size and zeta potential in aqueous solutions.
- In Vitro Release : Simulate physiological conditions (pH 7.4, 37°C) with dialysis membranes and quantify drug release via HPLC .
- Cytotoxicity Screening : Perform MTT assays on HEK-293 cells to assess biocompatibility .
Data Interpretation and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated benzenesulfonates?
- Methodology :
- Cross-validate data using EPA’s CompTox Dashboard and ECHA databases to identify outliers .
- Replicate studies under standardized OECD guidelines (e.g., Test No. 203 for acute aquatic toxicity) .
- Perform meta-analyses of peer-reviewed literature to isolate confounding variables (e.g., impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
